molecular formula C16H22N2O3 B12460153 Ethyl 1-{[(phenylcarbonyl)amino]methyl}piperidine-4-carboxylate

Ethyl 1-{[(phenylcarbonyl)amino]methyl}piperidine-4-carboxylate

Cat. No.: B12460153
M. Wt: 290.36 g/mol
InChI Key: GJSMBINKLBEEPN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 1-[(PHENYLFORMAMIDO)METHYL]PIPERIDINE-4-CARBOXYLATE typically involves the reaction of piperidine derivatives with ethyl esters and phenylformamides under controlled conditions. Common reagents used in the synthesis include ethyl chloroformate, phenyl isocyanate, and piperidine. The reaction is usually carried out in an organic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) at temperatures ranging from 0°C to room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process often includes purification steps such as recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: ETHYL 1-[(PHENYLFORMAMIDO)METHYL]PIPERIDINE-4-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

ETHYL 1-[(PHENYLFORMAMIDO)METHYL]PIPERIDINE-4-CARBOXYLATE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent in drug development, particularly for its analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of ETHYL 1-[(PHENYLFORMAMIDO)METHYL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

  • Methyl 1-[(phenylformamido)methyl]piperidine-4-carboxylate
  • Ethyl 1-methylpiperidine-4-carboxylate
  • Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate

Comparison: ETHYL 1-[(PHENYLFORMAMIDO)METHYL]PIPERIDINE-4-CARBOXYLATE is unique due to its specific structural features, such as the phenylformamido group, which may confer distinct biological activities and chemical reactivity compared to other piperidine derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C16H22N2O3

Molecular Weight

290.36 g/mol

IUPAC Name

ethyl 1-(benzamidomethyl)piperidine-4-carboxylate

InChI

InChI=1S/C16H22N2O3/c1-2-21-16(20)14-8-10-18(11-9-14)12-17-15(19)13-6-4-3-5-7-13/h3-7,14H,2,8-12H2,1H3,(H,17,19)

InChI Key

GJSMBINKLBEEPN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)CNC(=O)C2=CC=CC=C2

Origin of Product

United States

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